molecular formula C18H23N5O3 B2728754 1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034321-02-1

1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No. B2728754
CAS RN: 2034321-02-1
M. Wt: 357.414
InChI Key: JAQVUCAQOMZLRS-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . Piperazine is a six-membered ring containing two nitrogen atoms, and its derivatives have a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Piperazine derivatives can be synthesized through a multi-step procedure .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Piperazine contains two nitrogen atoms, which can bear different substituents .


Chemical Reactions Analysis

Pyrrolidine and piperazine rings can undergo various chemical reactions depending on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and piperazine derivatives depend on their structure and substituents .

Scientific Research Applications

Kinase Inhibition

The pyrrolidine ring has been employed to design bioactive molecules with kinase inhibitory activity. For instance, compounds derived from this scaffold have shown nanomolar activity against CK1γ and CK1ε, suggesting their potential as kinase inhibitors . Further modifications can be explored to enhance their selectivity and efficacy.

EZH2 Inhibition

Histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness and metastasis. Hexahydroisoquinolin derivatives containing the pyrrolidine ring have been identified as EZH2 inhibitors. Steric hindrance significantly influences their activity, making this scaffold promising for cancer therapy .

Metal Complexes

The pyrrolidine ring can coordinate with metal ions to form complexes. For example, the azo ligand derived from this scaffold has been used to synthesize Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) complexes. These complexes exhibit interesting properties and may find applications in catalysis or materials science .

Plant Hormones

Indole derivatives, including those with a pyrrolidine moiety, play a role in plant biology. Indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, influences growth, development, and responses to environmental cues. While not directly related to the pyrrolidine ring, understanding indole derivatives contributes to our knowledge of plant physiology .

Chiral Ligands

Due to the stereogenicity of carbons in the pyrrolidine ring, it serves as an excellent scaffold for chiral ligands. These ligands can interact with enantioselective proteins, affecting drug binding modes. Medicinal chemists can explore different stereoisomers and spatial orientations to optimize drug candidates .

Proline Derivatives

Pyrrolidine-based proline derivatives are essential in peptide synthesis and asymmetric catalysis. Their unique properties, such as conformational rigidity and ability to stabilize transition states, make them valuable tools in organic chemistry research .

Safety and Hazards

The safety and hazards associated with pyrrolidine and piperazine derivatives depend on their specific structure and properties .

Future Directions

The development of new pyrrolidine and piperazine derivatives with different biological profiles is a major focus in medicinal chemistry .

properties

IUPAC Name

1-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)15-11-13-3-1-2-4-14(13)19-20-15/h11H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVUCAQOMZLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione

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